molecular formula C8H6ClF3N2O2 B2683925 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxyacetamide CAS No. 338407-14-0

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxyacetamide

Cat. No.: B2683925
CAS No.: 338407-14-0
M. Wt: 254.59
InChI Key: JSNRXTDDQJYUHY-UHFFFAOYSA-N
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Description

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxyacetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and an acetamide moiety with a hydroxyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxyacetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: It is explored for its use in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The presence of a fluorine atom and a carbon-containing pyridine in this compound are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds . This compound and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .

Safety and Hazards

This compound should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition . It’s also classified as a potential carcinogen .

Future Directions

The demand for trifluoromethylpyridine derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of new compounds using this molecule as a building block is expected to continue in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxyacetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-5-(trifluoromethyl)pyridine.

    Nitration: The pyridine derivative undergoes nitration to introduce a nitro group at the 2-position.

    Reduction: The nitro group is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Acylation: The resulting amine is acylated with acetic anhydride to form the corresponding acetamide.

    Hydroxylation: Finally, the acetamide is hydroxylated using hydroxylamine hydrochloride under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of high-throughput screening techniques to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming oxo derivatives.

    Reduction: Reduction of the nitro group to an amine is a key step in its synthesis.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Oxo derivatives of the acetamide.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.

    2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine: Another derivative with potential biological activity.

    3-chloro-2-(trifluoromethyl)pyridine: A structurally related compound with different substitution patterns.

Uniqueness

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxyacetamide is unique due to the presence of both a hydroxyl group and an acetamide moiety, which confer distinct chemical and biological properties. Its combination of electron-withdrawing trifluoromethyl and chlorine substituents enhances its stability and reactivity, making it a valuable compound in various research applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N2O2/c9-5-1-4(8(10,11)12)3-13-6(5)2-7(15)14-16/h1,3,16H,2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNRXTDDQJYUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CC(=O)NO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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